
(1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate is a chemical compound with a unique structure that combines a phthalimide moiety with a cyclopropane carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a cyclopropane carboxylate derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts or reagents like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the phthalimide moiety can be targeted.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. The phthalimide moiety is known for its biological activity, and the cyclopropane ring can enhance the stability and bioavailability of drug candidates. Researchers are exploring its use in the development of anti-inflammatory, anticancer, and antimicrobial agents .
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it a versatile intermediate in the synthesis of polymers, coatings, and other high-performance materials .
作用机制
The mechanism of action of (1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The cyclopropane ring can enhance the compound’s binding affinity and stability, leading to more effective biological activity. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its potential therapeutic effects .
相似化合物的比较
Similar Compounds
(1,3-Dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate: This compound features a fluorine atom on the cyclopropane ring, which can influence its reactivity and biological activity.
(1,3-Dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate: Similar to the target compound but with a methyl group on the cyclopropane ring, affecting its steric and electronic properties.
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: This compound has a hydroxyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness
(1,3-Dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate is unique due to its specific combination of a phthalimide moiety and a cyclopropane carboxylate group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications. Its potential for diverse chemical transformations and biological activities sets it apart from similar compounds .
属性
分子式 |
C13H11NO4 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-13(6-7-13)12(17)18-14-10(15)8-4-2-3-5-9(8)11(14)16/h2-5H,6-7H2,1H3 |
InChI 键 |
VIPSRDJOEPQYAM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


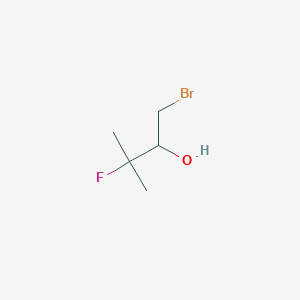
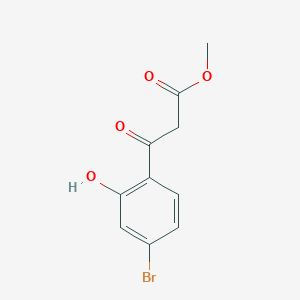
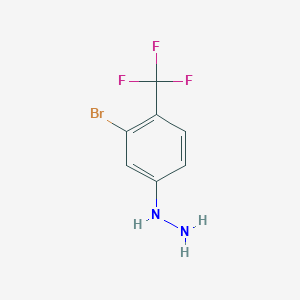
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid](/img/structure/B13576562.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13576582.png)
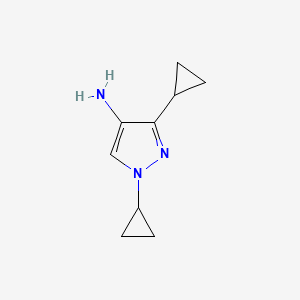
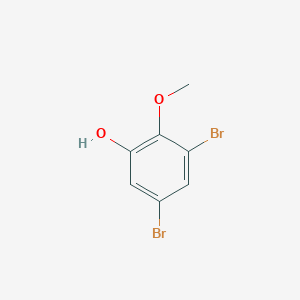


![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
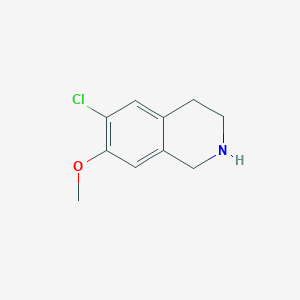
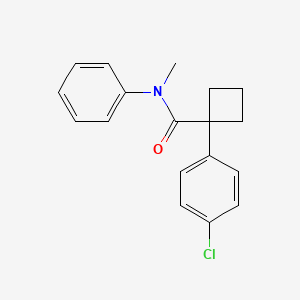
![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)
